(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)[(1R)-1-phenylethyl]amine
Overview
Description
(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is a complex organic compound that belongs to the class of dioxaphosphepines This compound is characterized by its unique structure, which includes a dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin core with an (S)-N-(1-Phenylethyl)amine substituent
Preparation Methods
The synthesis of (S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine involves several steps. The synthetic route typically starts with the preparation of the dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin core, followed by the introduction of the (S)-N-(1-Phenylethyl)amine group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to achieve higher efficiency and purity .
Chemical Reactions Analysis
(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others. .
Scientific Research Applications
(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in catalytic reactions, facilitating various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the synthesis of advanced materials and as a component in specialized industrial processes
Mechanism of Action
The mechanism of action of (S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine can be compared with other similar compounds, such as:
Dinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepin derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Chiral phosphine ligands: These compounds are used in similar catalytic applications and can be compared based on their efficiency and selectivity in different reactions
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22NO2P/c1-19(20-9-3-2-4-10-20)29-32-30-25-17-15-21-11-5-7-13-23(21)27(25)28-24-14-8-6-12-22(24)16-18-26(28)31-32/h2-19,29H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUOPBPAVLQNGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NP2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22NO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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